molecular formula C20H23FO4 B13921107 (2R,3R,4R)-3-(Benzyloxy)-2-(benzyloxymethyl)-4-fluoro-5-methoxy-tetrahydrofuran

(2R,3R,4R)-3-(Benzyloxy)-2-(benzyloxymethyl)-4-fluoro-5-methoxy-tetrahydrofuran

Cat. No.: B13921107
M. Wt: 346.4 g/mol
InChI Key: XKSFLKWHSNPULH-SDWZKWEYSA-N
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Description

(2R,3R,4R)-3-(Benzyloxy)-2-(benzyloxymethyl)-4-fluoro-5-methoxy-tetrahydrofuran is a fluorinated tetrahydrofuran derivative with critical stereochemical features. Its structure includes two benzyloxy groups (at C3 and C2 via a benzyloxymethyl chain), a fluorine atom at C4, and a methoxy group at C3. This compound serves as a key intermediate in the synthesis of nucleoside analogs, such as PSI-6130, a hepatitis C virus (HCV) polymerase inhibitor . The (2R,3R,4R) stereochemistry is essential for its biological activity, as it mimics the ribose moiety in nucleosides, enabling selective targeting of viral enzymes .

Synthetic routes often involve zinc-mediated reductive deprotection and stereoselective fluorination. For example, sonication with zinc powder in a mixed solvent system (water/ethanol/EtOAc/acetic acid) facilitates the removal of protective groups while preserving the stereochemical integrity .

Properties

Molecular Formula

C20H23FO4

Molecular Weight

346.4 g/mol

IUPAC Name

(3R,4R,5R)-3-fluoro-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolane

InChI

InChI=1S/C20H23FO4/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17-20H,12-14H2,1H3/t17-,18-,19-,20?/m1/s1

InChI Key

XKSFLKWHSNPULH-SDWZKWEYSA-N

Isomeric SMILES

COC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)F

Canonical SMILES

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Protection

  • The synthesis typically begins with D-ribose, which undergoes protection of hydroxyl groups to control regioselectivity during subsequent reactions.
  • Formation of methyl glycoside under acidic conditions (e.g., using p-toluenesulfonic acid) yields methoxymethylene protected intermediates with β-stereoselectivity at the anomeric center.
  • Benzylation of hydroxyl groups is employed to protect the sugar hydroxyls as benzyloxy ethers, which are stable under fluorination conditions.

Fluorination Step

  • Introduction of the fluorine atom at the 4-position is achieved by nucleophilic fluorination reagents such as diethylaminosulfur trifluoride (DAST).
  • This step requires careful control to avoid elimination side reactions and to maintain stereochemical integrity. Yields for this step are moderate (~40-50%) due to competing byproducts.

Stereochemical Adjustments and Functional Group Transformations

  • Reversal of stereochemistry at certain centers (e.g., C2) can be accomplished by oxidation-reduction sequences, such as Dess-Martin oxidation followed by sodium borohydride reduction.
  • Methoxy group introduction at the 5-position is typically achieved via methyl glycoside formation early in the synthesis or by methylation of hydroxyl groups.

Final Deprotection and Purification

  • After the fluorination and benzylation steps, acidic or catalytic hydrogenolysis conditions are used to selectively remove protecting groups where necessary.
  • The final compound is purified by chromatographic techniques, ensuring high stereochemical purity and removal of byproducts.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Protection of D-ribose hydroxyls Acidic methanolysis with p-TsOH Formation of methyl glycoside with β-stereochemistry
2 Benzylation Benzyl bromide, base (e.g., NaH) Protection of hydroxyl groups as benzyloxy ethers
3 Fluorination Diethylaminosulfur trifluoride (DAST) Introduction of fluorine at C4; moderate yield due to side reactions
4 Oxidation-Reduction Dess-Martin periodinane, NaBH4 Stereochemical inversion at C2 if required
5 Methoxylation Acidic methanol or methylation reagents Introduction of 5-methoxy group
6 Deprotection and Purification Catalytic hydrogenolysis or acid treatment Removal of protecting groups, isolation of pure product

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R)-3-(Benzyloxy)-2-(benzyloxymethyl)-4-fluoro-5-methoxy-tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be used to replace the benzyloxy or benzyloxymethyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides with a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2R,3R,4R)-3-(Benzyloxy)-2-(benzyloxymethyl)-4-fluoro-5-methoxy-tetrahydrofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-3-(Benzyloxy)-2-(benzyloxymethyl)-4-fluoro-5-methoxy-tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Key Substituents Stereochemistry Applications Reference Evidence
Target Compound C₂₅H₂₈FO₅ 3-BnO, 2-BnOCH₂, 4-F, 5-OMe (2R,3R,4R) Nucleoside analog synthesis
((2R,3R,4R)-3-(Benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate (874638-80-9) C₂₀H₁₇FO₆ 3-BzO, 4-F, 4-Me, 5-oxo lactone (2R,3R,4R) Fluorinated pharmaceutical intermediate
((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(6-chloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate (135473-15-3) C₂₄H₁₈ClFN₄O₅ 3-BzO, 5-purine (Cl-substituted), 4-F (2R,3R,4S,5R) Antiviral/anticancer nucleoside analog
((2R,3R,4R,5S)-3-(Benzoyloxy)-5-chloro-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl benzoate (1500076-79-8) C₂₀H₁₈ClFO₅ 3-BzO, 5-Cl, 4-F, 4-Me (2R,3R,4R,5S) CD38 NADase inhibitor research

Key Differences and Implications

Substituent Effects: Benzyloxy (BnO) vs. Benzoyloxy (BzO): The target compound’s benzyloxy groups enhance solubility in organic solvents, whereas benzoyloxy analogs (e.g., CAS 874638-80-9) exhibit increased electrophilicity due to ester carbonyl groups, favoring nucleophilic reactions . Halogen Variation: Replacement of fluorine with chlorine (CAS 1500076-79-8) alters electronic properties and steric bulk, impacting enzyme binding in CD38 inhibitors .

Stereochemistry :

  • The (2R,3R,4R) configuration in the target compound is critical for mimicking natural ribose in nucleosides. In contrast, the (2R,3R,4S,5R) stereochemistry in CAS 135473-15-3 positions the purine base for antiviral activity .

Biological Activity :

  • The target compound’s 5-methoxy group stabilizes the tetrahydrofuran ring, enhancing metabolic stability in nucleoside analogs .
  • Analogs with purine bases (e.g., CAS 135473-15-3) directly inhibit viral polymerases, while lactone derivatives (e.g., CAS 874638-80-9) serve as prodrug intermediates .

Biological Activity

(2R,3R,4R)-3-(Benzyloxy)-2-(benzyloxymethyl)-4-fluoro-5-methoxy-tetrahydrofuran, also known by its CAS number 863642-44-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H23FO4
  • Molecular Weight : 346.39 g/mol
  • Boiling Point : Approximately 448.8 °C (predicted)
  • Density : 1.17 g/cm³ (predicted)

The compound's biological activity can be attributed to its structural features, particularly the tetrahydrofuran ring and the presence of fluorine and benzyloxy groups. These features enhance its interaction with biological targets such as enzymes and receptors.

Antiviral Activity

Recent studies indicate that derivatives of tetrahydrofuran exhibit significant antiviral properties. For instance, substituted tetrahydrofuran derivatives have been synthesized as potent inhibitors of HIV-1 protease. These compounds have shown promising inhibitory activity through specific interactions with the enzyme's active site, suggesting that (2R,3R,4R)-3-(benzyloxy)-2-(benzyloxymethyl)-4-fluoro-5-methoxy-tetrahydrofuran may also possess similar antiviral properties due to its structural similarities .

Anticancer Potential

The tetrahydrofuran scaffold has been explored for anticancer applications. Compounds with this structure have demonstrated the ability to inhibit angiogenesis and cancer cell proliferation in various studies. For example, certain analogues have been reported to inhibit key pathways involved in tumor growth and metastasis . The specific activity of (2R,3R,4R)-3-(benzyloxy)-2-(benzyloxymethyl)-4-fluoro-5-methoxy-tetrahydrofuran against cancer cell lines remains to be fully elucidated but warrants further investigation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. Tetrahydrofuran derivatives have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver . This inhibition could lead to altered pharmacokinetics of co-administered drugs and potential toxicity issues.

Study on HIV-1 Protease Inhibition

A recent study synthesized a series of tetrahydrofuran derivatives aimed at HIV-1 protease inhibition. The results indicated that compounds designed with specific interactions in mind displayed IC50 values in the nanomolar range, showcasing their effectiveness against viral replication . This suggests that (2R,3R,4R)-3-(benzyloxy)-2-(benzyloxymethyl)-4-fluoro-5-methoxy-tetrahydrofuran could be a candidate for further development as an antiviral agent.

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